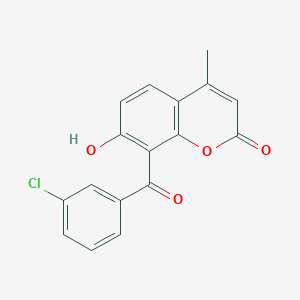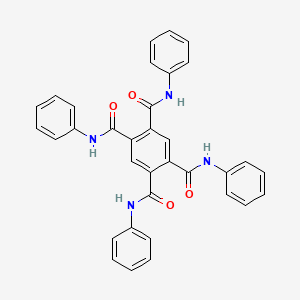
N~1~,N~2~,N~4~,N~5~-Tetraphenylbenzene-1,2,4,5-tetracarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~,N~4~,N~5~-Tetraphenylbenzene-1,2,4,5-tetracarboxamide is a complex organic compound with a molecular formula of C38H28N4O4. This compound is known for its unique structural properties, which include four phenyl groups attached to a benzene ring with four amide groups. These structural features make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~,N~4~,N~5~-Tetraphenylbenzene-1,2,4,5-tetracarboxamide typically involves the reaction of benzene-1,2,4,5-tetracarboxylic acid with aniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction mixture is then heated to a temperature range of 100-150°C to complete the synthesis.
Industrial Production Methods
In an industrial setting, the production of N1,N~2~,N~4~,N~5~-Tetraphenylbenzene-1,2,4,5-tetracarboxamide may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~,N~4~,N~5~-Tetraphenylbenzene-1,2,4,5-tetracarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
N~1~,N~2~,N~4~,N~5~-Tetraphenylbenzene-1,2,4,5-tetracarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N1,N~2~,N~4~,N~5~-Tetraphenylbenzene-1,2,4,5-tetracarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetraphenylbenzene: A structurally similar compound with four phenyl groups attached to a benzene ring but lacking the amide groups.
1,2,4,5-Tetramethylbenzene: Another similar compound with four methyl groups attached to a benzene ring.
Uniqueness
N~1~,N~2~,N~4~,N~5~-Tetraphenylbenzene-1,2,4,5-tetracarboxamide is unique due to the presence of both phenyl and amide groups, which confer distinct chemical and biological properties. The amide groups enhance its ability to form hydrogen bonds, making it a valuable compound in the design of molecular probes and therapeutic agents.
Properties
CAS No. |
137707-32-5 |
|---|---|
Molecular Formula |
C34H26N4O4 |
Molecular Weight |
554.6 g/mol |
IUPAC Name |
1-N,2-N,4-N,5-N-tetraphenylbenzene-1,2,4,5-tetracarboxamide |
InChI |
InChI=1S/C34H26N4O4/c39-31(35-23-13-5-1-6-14-23)27-21-29(33(41)37-25-17-9-3-10-18-25)30(34(42)38-26-19-11-4-12-20-26)22-28(27)32(40)36-24-15-7-2-8-16-24/h1-22H,(H,35,39)(H,36,40)(H,37,41)(H,38,42) |
InChI Key |
QMKFSZUNGMORFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2C(=O)NC3=CC=CC=C3)C(=O)NC4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


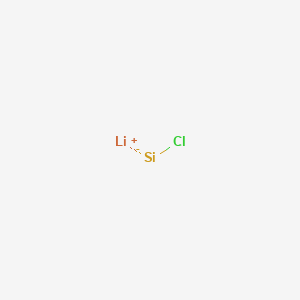
![4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol](/img/structure/B14266108.png)
![4-[(8-Bromooctyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14266132.png)
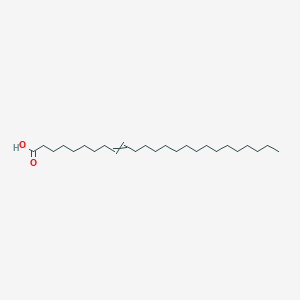
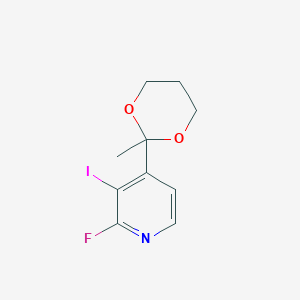
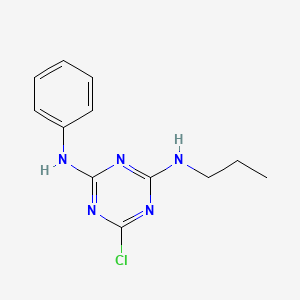
![3,4-Bis[(dodecyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14266149.png)
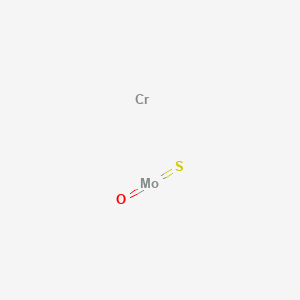
![3-(Anilinomethylidene)[1,1'-biphenyl]-2(3H)-one](/img/structure/B14266158.png)
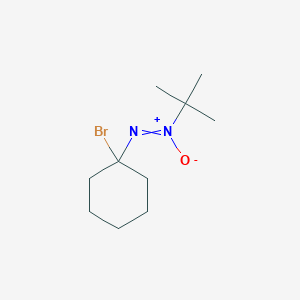
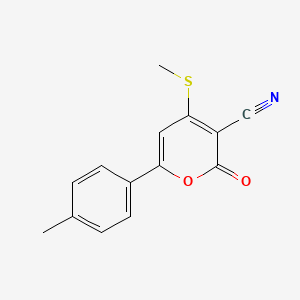
![[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14266174.png)
![(7-Oxabicyclo[2.2.1]heptan-2-ylidene)propanedinitrile](/img/structure/B14266181.png)
